molecular formula C12H18N2O4S B3344724 N-hexyl-2-nitrobenzenesulfonamide CAS No. 89840-67-5

N-hexyl-2-nitrobenzenesulfonamide

Cat. No.: B3344724
CAS No.: 89840-67-5
M. Wt: 286.35 g/mol
InChI Key: WUOCQJDBLLNLPF-UHFFFAOYSA-N
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Description

Contextualization within Benzenesulfonamide (B165840) Chemistry

Benzenesulfonamides are a class of organic compounds characterized by a benzenesulfonyl group (a benzene (B151609) ring attached to a sulfonyl group) linked to a nitrogen atom. This functional group is a cornerstone in both medicinal chemistry and organic synthesis. Sulfonamides are well-known for their presence in various pharmaceuticals. ontosight.ai In synthetic chemistry, the sulfonamide group is frequently employed as a protecting group for amines. nih.gov

The key features of a protecting group are the ease of its installation, its stability (robustness) under various reaction conditions, and its selective removal under mild conditions. nih.gov The benzenesulfonamide framework offers a unique level of stability. The acidity of the N-H bond in NH-sulfonamides is a distinguishing characteristic compared to other amine protecting groups like carbamates or amides. nih.gov

Strategic Importance of 2-Nitrobenzenesulfonyl Derivatives in Synthetic Design

Within the family of benzenesulfonamides used as protecting groups, nitrobenzenesulfonyl derivatives, often called "nosyl" groups, are of particular strategic importance. nih.gov The position of the nitro group on the benzene ring significantly influences the sulfonamide's properties. The 2-nitro (or ortho-nitro) substitution, as seen in N-hexyl-2-nitrobenzenesulfonamide, is particularly significant.

The primary advantage of the 2-nitrobenzenesulfonyl group is the ease with which it can be removed (cleaved) from the nitrogen atom it protects. Unlike the highly stable and difficult-to-remove p-toluenesulfonyl (tosyl) group, the nosyl group can be cleaved under very mild conditions. nih.govorgsyn.org This deprotection is typically achieved using a nucleophilic thiol, such as thiophenol, in the presence of a base like potassium carbonate. orgsyn.org The electron-withdrawing nature of the ortho-nitro group facilitates a nucleophilic aromatic substitution reaction, leading to the release of the protected amine in high yield. orgsyn.org

However, the presence of the nitro group also makes the nosyl group sensitive to certain reagents, including some reducing agents and organometallic compounds. nih.gov Despite this, its stability under acidic and basic conditions makes it a versatile choice for multi-step syntheses where selective deprotection is crucial. orgsyn.org

Overview of this compound's Role in Modern Chemical Research

This compound itself serves as a key intermediate in the synthesis of specific secondary amines. The general synthetic pathway involves a two-step process starting from a primary amine. First, the primary amine is reacted with 2-nitrobenzenesulfonyl chloride to form an N-substituted-2-nitrobenzenesulfonamide. orgsyn.org This intermediate is then alkylated, in this case with a hexyl group (e.g., using an n-hexyl halide), to yield the N,N-disubstituted sulfonamide, this compound. orgsyn.org The final step is the removal of the 2-nitrobenzenesulfonyl protecting group to yield the N-hexyl secondary amine. orgsyn.org

This method is considered a valuable alternative to other synthetic routes for preparing secondary amines. orgsyn.org The inclusion of the N-hexyl group specifically imparts increased lipophilicity (the ability to dissolve in fats, oils, and non-polar solvents) to the molecule, a property that can be important for modifying the solubility and reactivity of subsequent products.

The broader context for the utility of compounds like this compound lies in the field of cross-coupling reactions, which are fundamental to modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. rsc.orgyoutube.com While palladium catalysis has been traditional, nickel-catalyzed cross-coupling reactions have emerged as powerful alternatives for forming C-N bonds, including the arylation of sulfonamides. nih.govresearchgate.net The development of these advanced catalytic systems expands the potential applications for sulfonamide-based intermediates in the construction of complex molecular architectures.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC12H18N2O4S ontosight.ai
Molecular Weight286.35 g/mol bldpharm.com
IUPAC NameThis compound ontosight.ai
CAS Number328259-24-1
AppearanceSolid (typical)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hexyl-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-2-3-4-7-10-13-19(17,18)12-9-6-5-8-11(12)14(15)16/h5-6,8-9,13H,2-4,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOCQJDBLLNLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385487
Record name Benzenesulfonamide, N-hexyl-2-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89840-67-5
Record name N-Hexyl-2-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89840-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N-hexyl-2-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Routes for N Hexyl 2 Nitrobenzenesulfonamide

Direct Synthesis Strategies

The direct formation of the sulfonamide bond is the most straightforward and widely employed method for preparing N-hexyl-2-nitrobenzenesulfonamide. This approach leverages the high reactivity of sulfonyl chlorides with primary amines.

Condensation Reactions of 2-Nitrobenzenesulfonyl Halides with Hexylamines

The cornerstone of the direct synthesis is the nucleophilic substitution reaction between 2-nitrobenzenesulfonyl chloride and n-hexylamine. orgsyn.orgacs.org In this reaction, the lone pair of electrons on the nitrogen atom of hexylamine (B90201) attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. The presence of a base is crucial to neutralize the in-situ generated hydrochloric acid, driving the reaction to completion.

A general procedure for this type of reaction involves dissolving the amine and a base, such as triethylamine (B128534) or pyridine, in a suitable solvent like dichloromethane (B109758). The 2-nitrobenzenesulfonyl chloride is then added, often at a reduced temperature (e.g., in an ice-water bath) to control the exothermic nature of the reaction. orgsyn.org After the addition is complete, the reaction mixture is typically stirred at room temperature for a period to ensure full conversion. orgsyn.org Work-up usually involves an acidic wash to remove excess amine and base, followed by extraction and purification.

While specific data for the N-hexyl derivative is not extensively published, the synthesis of analogous compounds provides insight into typical reaction conditions. For instance, the reaction of 2-nitrobenzenesulfonyl chloride with other primary amines has been reported to proceed with high yields, often exceeding 90%. orgsyn.org

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the large-scale production of this compound, optimization of reaction parameters is critical to maximize yield, minimize costs, and ensure operational safety. Key factors for consideration include the choice of solvent, base, reaction temperature, and purification method.

For scalability, a solvent that is both effective and easily removable is preferred. While dichloromethane is common in laboratory-scale synthesis, its environmental and health concerns might necessitate the exploration of greener alternatives for industrial production. acs.org The choice of base is also a significant factor. While tertiary amines like triethylamine are effective, inorganic bases such as potassium carbonate can also be employed, particularly in conventional alkylation conditions which may be more cost-effective on a larger scale. orgsyn.org

Temperature control is paramount to prevent side reactions. Maintaining a low temperature during the initial addition of the sulfonyl chloride helps to manage the exothermicity of the reaction. Subsequent stirring at ambient temperature is often sufficient to drive the reaction to completion without the need for heating, which can lead to degradation of the product.

Purification on a large scale often moves away from chromatographic methods towards crystallization, which is generally more economical. The crude product, after an initial work-up, can be recrystallized from a suitable solvent or solvent mixture, such as ethyl acetate/hexane, to afford the final product in high purity. orgsyn.org A study on a related compound, N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide, reported a crude yield of 98%, which was refined to a 90-91% yield of pure crystalline product after recrystallization. orgsyn.org

Table 1: Illustrative Reaction Parameters for the Synthesis of N-Alkyl-2-nitrobenzenesulfonamides

Amine SubstrateBaseSolventTemperatureReaction TimeYield (%)Reference
4-MethoxybenzylamineTriethylamineDichloromethane0°C to RT15 min98 (crude), 90-91 (recrystallized) orgsyn.org
Various aminesDIPEADichloromethaneRoom Temperature1 hGood to Excellent acs.org

This table is for illustrative purposes and based on the synthesis of related compounds. Specific yields for this compound may vary.

Indirect Synthetic Pathways and Derivative Formation

Alternative routes to this compound involve the modification of existing sulfonamide structures. These indirect pathways can be advantageous when the starting materials are readily available or when specific functionalities need to be introduced in a controlled manner.

Functionalization of Related Sulfonamide Precursors

One indirect approach involves the initial synthesis of a functionalized 2-nitrobenzenesulfonamide (B48108) which can then be further modified to introduce the hexyl group. For example, a precursor sulfonamide containing a reactive group, such as a hydroxyl or a leaving group, could be prepared. Subsequent reaction with a suitable hexylating agent would then yield the desired product.

While specific examples of this strategy leading directly to this compound are not prevalent in the literature, the principles of sulfonamide chemistry allow for such synthetic design.

Strategic Incorporation of the N-Hexyl Moiety

A more common indirect pathway involves the alkylation of 2-nitrobenzenesulfonamide itself. In this "Ns-strategy," 2-nitrobenzenesulfonamide can be deprotonated with a base to form a nucleophilic sulfonamidate anion. This anion can then react with a hexyl halide, such as 1-bromohexane (B126081) or 1-iodohexane, to form this compound.

This method is particularly useful when direct condensation proves to be low-yielding or when the amine is precious. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate.

Reactivity Profiles and Chemical Transformations of N Hexyl 2 Nitrobenzenesulfonamide

Reactions Involving the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in N-hexyl-2-nitrobenzenesulfonamide is a key site for various chemical reactions, including alkylation, acylation, and cleavage of the entire sulfonamide group.

N-Alkylation and N-Acylation Reactions

The acidic nature of the proton on the sulfonamide nitrogen allows for its substitution with alkyl or acyl groups. These N-alkylation and N-acylation reactions are fundamental transformations for creating more complex molecules. researchgate.netsci-hub.se

N-Alkylation: The alkylation of the sulfonamide nitrogen typically proceeds via an S(_N)2 mechanism. This involves the deprotonation of the sulfonamide by a base to form a nucleophilic anion, which then attacks an alkyl halide or another suitable electrophile. acsgcipr.org The Fukuyama-Mitsunobu reaction is a notable method for the alkylation of sulfonamides under mild conditions. sci-hub.se This reaction utilizes a combination of triphenylphosphine (B44618) (PPh(_3)) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by the sulfonamide. sci-hub.seacsgcipr.org

N-Acylation: Similarly, the sulfonamide nitrogen can be acylated using acylating agents like acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group to the nitrogen, forming an N-acylsulfonamide.

These reactions are pivotal in synthetic organic chemistry for building molecular complexity and have been applied in the synthesis of various compounds, including those with potential biological activity. sci-hub.seacs.org

Cleavage Reactions of the Sulfonamide Group

The 2-nitrobenzenesulfonyl group is often used as a protecting group for amines because it can be readily cleaved under specific conditions. researchgate.net This deprotection is a crucial step in many synthetic routes.

A widely used method for the cleavage of 2-nitrobenzenesulfonamides is the Fukuyama deprotection, which employs a thiol in the presence of a base. chem-station.com This reaction is highly efficient and proceeds under mild conditions. tandfonline.comtandfonline.com Various thiols can be used, including thiophenol and odorless alternatives like n-dodecanethiol and p-mercaptobenzoic acid. tandfonline.comtandfonline.com The choice of base, such as potassium carbonate or lithium hydroxide, can influence the reaction conditions and yields. tandfonline.comtandfonline.com

Thiol ReagentBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
n-DodecanethiolLiOHRoom Temp-Good tandfonline.comtandfonline.com
p-Mercaptobenzoic acidK(_2)CO(_3)401293.0 tandfonline.comtandfonline.com
ThiophenolKOH500.67- chem-station.com

This table presents data for the cleavage of various 2-nitrobenzenesulfonamides, demonstrating the general conditions and effectiveness of the Fukuyama deprotection.

The deprotection of 2-nitrobenzenesulfonamides under Fukuyama's conditions proceeds through a nucleophilic aromatic substitution (S(_N)Ar) mechanism. chem-station.com The thiolate anion, generated from the thiol and base, acts as a nucleophile and attacks the carbon atom of the benzene (B151609) ring that is attached to the sulfur atom. researchgate.netchem-station.com This attack is facilitated by the electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex. chem-station.com Subsequent elimination of the sulfonamide anion and sulfur dioxide leads to the formation of the free amine and a thioether byproduct. chem-station.com

Transformations of the Nitroaromatic Moiety

The nitro group on the aromatic ring of this compound can also undergo chemical transformations, most notably reduction to an amino group.

Selective Reduction of the Nitro Group to Amino Functionality

The selective reduction of the nitro group to an amine is a valuable transformation that opens up further synthetic possibilities. This reaction can be achieved using various reducing agents, and the choice of reagent is crucial to avoid the cleavage of the sulfonamide bond or reduction of other functional groups that may be present in the molecule. rsc.orgnih.gov

Several methods have been developed for the chemoselective reduction of nitroarenes. rsc.orgstackexchange.com These include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or nickel-based systems. rsc.orgstackexchange.com Other methods involve the use of metal hydrides or transfer hydrogenation protocols. rsc.orgnih.gov For instance, a combination of Ni(acac)(_2) and polymethylhydrosiloxane (B1170920) (PMHS) has been shown to be an effective catalytic system for the chemoselective reduction of nitro compounds to primary amines under mild conditions. rsc.org

Subsequent Reactions of the Reduced Amine (e.g., Cyclizations)

The reduction of the nitro group in this compound yields N-hexyl-2-aminobenzenesulfonamide. This resulting aniline (B41778) derivative is a versatile precursor for the synthesis of various heterocyclic compounds through cyclization reactions. The amino group and the sulfonamide moiety can participate in intramolecular reactions to form fused ring systems.

One of the key applications of 2-aminobenzenesulfonamide (B1663422) derivatives is in the synthesis of sultams, which are cyclic sulfonamides. For instance, research on related 2-aminobenzenesulfonamide compounds has shown their utility in creating complex cyclic structures. A notable example is the synthesis of 2-aminobenzenesulfonamide-containing cyclononyne (B1203973) (ABSACN), a heterocycle with a sultam and a strained alkyne within the same ring. researchgate.net This was achieved by starting with 2-nitrobenzenesulfonamide (B48108), indicating a pathway that would be analogous for the N-hexyl derivative. researchgate.net The resulting N-hexyl-2-aminobenzenesulfonamide could similarly be functionalized and then cyclized to form novel heterocyclic structures.

The amino group of N-hexyl-2-aminobenzenesulfonamide can react with various electrophiles to introduce functionalities that can subsequently participate in cyclization. For example, reaction with bifunctional reagents can lead to the formation of six- and seven-membered heterocyclic rings incorporating the sulfonamide group.

Table 1: Potential Cyclization Reactions of N-Hexyl-2-aminobenzenesulfonamide Derivatives

Reactant for DerivatizationSubsequent Cyclization ConditionPotential Heterocyclic Product
α,β-Unsaturated estersMichael addition followed by intramolecular amidationDihydropyridinone derivatives
Phosgene or its equivalentsIntramolecular cyclizationBenzothiadiazinone dioxide derivatives
1,3-DiketonesCondensation and cyclizationBenzodiazepine derivatives

Participation in Complex Chemical Reaction Sequences

The reactivity of the nitro and amino functionalities in this compound and its reduced form, respectively, allows for their participation in complex multi-step transformations, including tandem and cascade reactions.

Tandem Reactions and Cascade Processes

Tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, are an efficient strategy in organic synthesis. The reduction of the nitro group in this compound can be the initiating step in a tandem sequence. For example, a tandem reduction-cyclization process can be envisioned where the in situ generated N-hexyl-2-aminobenzenesulfonamide immediately undergoes an intramolecular reaction.

Cascade reactions involving nitroarenes have been documented, such as photo-induced redox processes. In one study, a photochemical strategy was developed for the selective reduction of nitroarenes using amines as the reducing agent, which then triggered a cascade process to form isoxazolidine (B1194047) derivatives. While not specific to this compound, this demonstrates the potential for the nitro group to initiate complex cascade reactions under specific conditions.

Role in Intermolecular and Intramolecular Functionalizations

The 2-aminobenzenesulfonamide core structure is a valuable building block for both intermolecular and intramolecular functionalizations, leading to a diverse range of compounds.

Intermolecular Functionalizations:

The amino group of N-hexyl-2-aminobenzenesulfonamide can readily participate in various intermolecular bond-forming reactions. These include:

N-Alkylation and N-Arylation: Further substitution on the amino nitrogen.

Acylation: Formation of amides by reacting with acyl chlorides or anhydrides.

Condensation Reactions: Reaction with aldehydes and ketones to form Schiff bases, which can be further modified.

These intermolecular reactions can be used to build more complex molecular architectures. For instance, the reaction of 2-aminobenzenesulfonamide with p-substituted benzoylacetic aldehydes and p-substituted benzoylacetones has been shown to result in products that exhibit ring-chain tautomerism, a dynamic intramolecular process.

Intramolecular Functionalizations:

Following an initial intermolecular reaction, the newly introduced group can participate in an intramolecular cyclization with the sulfonamide or the benzene ring. An example of this is the intramolecular Pauson-Khand reaction of nitroarene-enyne substrates to synthesize cyclopenta[c]piperidine alkaloids, showcasing how a derivative of 2-nitrobenzenesulfonamide can be used in complex intramolecular carbon-carbon bond-forming reactions. researchgate.net

The N-hexyl group, while primarily influencing physical properties, can also play a role in directing the outcome of these reactions through its steric bulk, potentially influencing regioselectivity in certain transformations.

Applications in Contemporary Organic Synthesis and Chemical Methodology

Activation of Amines for C-N Bond Forming Reactions

Beyond its role as a protecting group, the Ns group also activates the sulfonamide nitrogen, facilitating its participation in carbon-nitrogen bond-forming reactions. The electron-withdrawing nature of the 2-nitrophenyl group increases the acidity of the N-H proton of the sulfonamide, making it easier to deprotonate and subsequently alkylate or use in other coupling reactions.

N-monosubstituted-2-nitrobenzenesulfonamides, such as N-hexyl-2-nitrobenzenesulfonamide, can be readily deprotonated and alkylated to form N,N-disubstituted sulfonamides. This two-step sequence, often referred to as the Fukuyama amine synthesis, provides a versatile method for preparing secondary amines. acs.org The alkylation can be achieved using alkyl halides under basic conditions or through the Mitsunobu reaction with alcohols. The Mitsunobu reaction, in particular, is a powerful method for forming C-N bonds with inversion of stereochemistry at the alcohol carbon.

For example, this compound can be reacted with an alcohol in the presence of triphenylphosphine (B44618) and an azodicarboxylate (like DEAD or DIAD) to yield the corresponding N,N-disubstituted sulfonamide. Subsequent deprotection of the Ns group affords the secondary amine.

The Ns group can also be employed to direct intramolecular C-H amination reactions, providing a powerful strategy for the synthesis of nitrogen-containing heterocyclic compounds. These reactions can be mediated by various catalysts and proceed through the formation of a nitrene or a related reactive intermediate that inserts into a C-H bond within the same molecule.

For instance, a suitably functionalized N-alkyl-2-nitrobenzenesulfonamide can undergo intramolecular cyclization to form valuable heterocyclic structures like pyrrolidines or other nitrogenous scaffolds. sigmaaldrich.com Research has also demonstrated base-mediated intramolecular C- and N-arylation of N,N-disubstituted 2-nitrobenzenesulfonamides to generate diverse heterocyclic systems, including indazoles and quinazolinones.

This compound as a Synthetic Intermediate

While specific, large-scale industrial applications of this compound are not widely documented, its role as a synthetic intermediate is evident from the chemistry of the Ns group. It can serve as a precursor in the synthesis of more complex molecules.

For example, after the formation of this compound from hexylamine (B90201) and 2-nitrobenzenesulfonyl chloride, it can be further functionalized. As described in the Fukuyama amine synthesis, the sulfonamide can be alkylated with a second, different alkyl group, and subsequent removal of the Ns group yields a secondary amine with two different alkyl substituents (e.g., N-hexyl-N-alkylanine).

Furthermore, the nitro group on the benzene (B151609) ring can be chemically modified. For instance, reduction of the nitro group to an amine provides a new functional handle for further synthetic transformations. This allows for the construction of more complex molecular architectures built upon the N-hexylbenzenesulfonamide scaffold. The synthesis of various benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids has been reported, showcasing the utility of the nitrobenzenesulfonamide moiety as a building block.

Building Block for Complex Polyamine Derivatives

The synthesis of complex polyamines is a significant area of research due to the diverse biological activities of these molecules. In this context, N-substituted-2-nitrobenzenesulfonamides serve as valuable building blocks. The 2-nitrobenzenesulfonyl group acts as an effective protecting group for one of the amine functionalities. While specific research detailing the use of this compound in the synthesis of complex polyamine derivatives is not widely published, the established methodology for related compounds suggests its potential utility. The general strategy involves using N-(aminoalkyl)-2-nitrobenzenesulfonamides as key intermediates. For instance, compounds like N-(2-aminoethyl)-2-nitrobenzenesulfonamide and N-(3-aminopropyl)-2-nitrobenzenesulfonamide are utilized as starting materials for incorporation into polyamine chains.

The synthetic approach typically involves the alkylation of the sulfonamide nitrogen with a suitable electrophile, followed by deprotection of the nosyl group to reveal the amine, which can then be further elaborated. The hexyl group in this compound would introduce a specific lipophilic chain, which could be a desired structural feature in the target polyamine.

Precursor in Total Synthesis of Natural Products

The total synthesis of natural products often requires the use of robust and selectively removable protecting groups. The 2-nitrobenzenesulfonyl (nosyl) group has found application in this field due to its stability to a range of reaction conditions and its facile removal. Although direct and detailed examples of this compound as a precursor in a completed total synthesis of a natural product are not prominent in the literature, the use of the nosyl protecting group strategy is a well-established tool.

For example, the synthesis of certain alkaloids and macrocyclic polyamines has successfully employed nosyl-protected amines. The presence of the hexyl group would make this compound a precursor for natural products or their analogs that contain a linear six-carbon chain as part of their structure. The synthesis would involve incorporating the this compound unit and then, at a strategic point, cleaving the nosyl group to unmask the secondary amine for subsequent cyclization or coupling reactions.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC₁₂H₁₈N₂O₄S
Molecular Weight286.35 g/mol
AppearanceNot specified in available literature
Melting PointNot specified in available literature
SolubilityNot specified in available literature

Mechanistic Insights and Stereochemical Control in N Hexyl 2 Nitrobenzenesulfonamide Chemistry

Elucidation of Reaction Mechanisms

The 2-nitrobenzenesulfonamide (B48108) moiety is a versatile functional group in organic synthesis, participating in a variety of chemical transformations. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and expanding their synthetic utility.

Proposed Mechanisms for Key Chemical Transformations (e.g., Diamination, C-H Activation)

The N-hexyl-2-nitrobenzenesulfonamide framework can undergo several key chemical transformations, with diamination and C-H activation being of significant interest.

In the context of diamination, studies on analogous compounds such as N,N-dichloro-2-nitrobenzenesulfonamide have provided mechanistic insights. For the direct diamination of α,β-unsaturated ketones, a proposed mechanism involves a [2+3] cyclization pathway. nih.gov This is followed by an N-chlorination step, which helps to explain the observed regiochemistry and stereochemistry of the resulting imidazoline (B1206853) products. This reaction is notable for proceeding without the need for a metal catalyst. nih.gov

The sulfonamide group, as present in this compound, can also serve as a directing group for C-H activation. This strategy allows for the late-stage functionalization of complex molecules. acs.org The reaction proceeds through the formation of a cyclometalated intermediate, where a transition metal catalyst, such as rhodium or palladium, coordinates to the sulfonamide's nitrogen or oxygen atoms and facilitates the cleavage of a nearby C-H bond. This allows for a range of transformations including olefination, arylation, and alkylation. acs.org

A more recent approach involves the use of photocatalysis to generate sulfonyl radical intermediates from sulfonamides. nih.gov In this proposed mechanism, a photocatalyst in an excited triplet state transfers its energy to an N-sulfonylimine derivative. This results in a biradical species that undergoes β-scission to form a key sulfonyl radical intermediate. This radical can then participate in various addition reactions, for instance, with alkenes. nih.gov

Investigation of Catalyst Roles in Mediating Reactivity

The role of catalysts in reactions involving the 2-nitrobenzenesulfonamide group is highly dependent on the specific transformation.

As previously mentioned, the direct diamination of enones using N,N-dichloro-2-nitrobenzenesulfonamide is a catalyst-free process. nih.gov The electrophilicity of the nitrogen source is sufficient to initiate the reaction cascade.

In contrast, C-H activation reactions directed by the sulfonamide group are heavily reliant on transition metal catalysts. Rhodium(III) catalysts have been effectively used in tandem oxidative olefination-cyclization reactions. acs.org Palladium catalysts, such as Pd(PPh₃)₄, are employed in three-component tandem reactions, for example, in the synthesis of substituted (Z)-N-allyl sulfonamides. researchgate.net In these cases, the catalyst is crucial for the formation of the key palladacycle intermediate that controls the stereoselectivity of the reaction. researchgate.net

For photocatalytic functionalization, the choice of photocatalyst is critical. The reaction is believed to proceed via a triplet-triplet energy transfer mechanism. nih.gov Catalysts with high triplet energies, such as certain iridium complexes and thioxanthone, have been shown to be effective. The efficiency of the catalyst is linked to its ability to transfer energy to the sulfonamide substrate to generate the necessary radical intermediate. nih.gov

Stereochemical Aspects of Reactions

The stereochemical outcome of reactions involving this compound can be significantly influenced by the inherent properties of the sulfonamide group and the substituents on the aromatic ring.

Diastereoselective Synthesis Utilizing Sulfonamide Directing Groups (if applicable)

The sulfonamide functional group is an effective directing group in various synthetic transformations, enabling a high degree of stereocontrol. In palladium(0)-catalyzed reactions, such as the double-addition-cyclization of allene (B1206475) amines with aryl iodides and imines, the sulfonamide group can facilitate high diastereoselectivity in the formation of polysubstituted imidazolidines. researchgate.net Similarly, chiral aldehyde-mediated cascade reactions have been used for the stereoselective synthesis of Δ¹-pyrroline sulfonamides. researchgate.net The ability of the sulfonamide to coordinate with a metal center or participate in hydrogen bonding can lock the substrate into a specific conformation, leading to a preferred stereochemical outcome.

Influence of Substituents on Stereocontrol

Substituents on the nitrobenzene (B124822) ring can exert a profound influence on the stereocontrol of reactions. The electron-withdrawing nitro group in the ortho position of this compound significantly impacts the electronic properties of the entire molecule. The electrophilic activity of the nitroarene is a key factor in reactions such as vicarious nucleophilic substitution. nih.gov The nature and position of other substituents on the ring can further modulate this activity. This, in turn, can affect the transition state geometry of a reaction and, consequently, the stereochemical outcome. For instance, in the diamination of α,β-unsaturated ketones, the proposed [2+3] cyclization mechanism is used to rationalize the observed regio- and stereochemistry of the products, which is inherently linked to the electronic nature of the 2-nitrobenzenesulfonamide moiety. nih.gov

Advanced Structural Characterization and Conformational Analysis

Advanced techniques such as X-ray crystallography and high-field Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for unambiguous structural elucidation and conformational analysis. For analogous nitrobenzene compounds, studies have correlated N-15 and O-17 chemical shifts with electron densities, providing insight into the electronic structure. uq.edu.au The conformation of the N-hexyl chain and the rotational barrier around the S-N and S-C bonds would be of particular interest. The interplay of steric hindrance from the ortho-nitro group and the hexyl chain, along with electronic effects, will dictate the preferred spatial arrangement of the molecule. The molecular conformation is a key determinant in its reactivity and how it presents itself to catalysts or other reactants. nih.gov

Spectroscopic Probes for Reaction Monitoring and Product Confirmation

Spectroscopic techniques are indispensable tools for monitoring the progress of chemical reactions involving this compound and for confirming the structure of the final product. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the aromatic protons of the nitrobenzene ring and the aliphatic protons of the hexyl chain. The aromatic region would likely show complex multiplets due to the ortho-position of the nitro group, which influences the chemical shifts of the adjacent protons. The protons of the hexyl group would appear in the upfield region of the spectrum. The terminal methyl group (CH₃) would present as a triplet, while the methylene (B1212753) groups (CH₂) adjacent to the nitrogen and the terminal methyl group would also show distinct splitting patterns, typically triplets or multiplets. The N-H proton of the sulfonamide group would appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. It would show distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro and sulfonyl groups. The six carbons of the hexyl chain would appear in the aliphatic region of the spectrum. Two-dimensional NMR techniques, such as HSQC, can be used to correlate the proton and carbon signals, aiding in the complete assignment of the spectrum. researchgate.netnih.gov

Infrared (IR) Spectroscopy:

IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum would be characterized by strong absorption bands corresponding to the sulfonyl (SO₂) and nitro (NO₂) groups. The asymmetric and symmetric stretching vibrations of the SO₂ group are typically observed in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The nitro group exhibits characteristic strong absorption bands for asymmetric and symmetric stretching around 1550-1500 cm⁻¹ and 1370-1300 cm⁻¹, respectively. Additionally, the N-H stretching vibration of the sulfonamide group would be visible, typically in the region of 3300-3200 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic hexyl chain would also be present. nist.gov

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound. The fragmentation pattern can provide further structural information. Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the C-S bond.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Chemical Shifts / Frequencies / m/z Assignment
¹H NMR δ 7.8 - 8.2 ppmAromatic protons (multiplets)
δ ~3.0 - 3.2 ppmN-CH₂- (triplet)
δ ~1.2 - 1.6 ppm-(CH₂)₄- (multiplets)
δ ~0.8 - 0.9 ppm-CH₃ (triplet)
VariableN-H (broad singlet)
¹³C NMR δ ~148 ppmC-NO₂
δ ~120 - 140 ppmAromatic carbons
δ ~43 ppmN-CH₂
δ ~22 - 31 ppmAliphatic carbons
δ ~14 ppm-CH₃
IR ~1530 cm⁻¹Asymmetric NO₂ stretch
~1350 cm⁻¹Symmetric NO₂ stretch
~1340 cm⁻¹Asymmetric SO₂ stretch
~1160 cm⁻¹Symmetric SO₂ stretch
~3250 cm⁻¹N-H stretch
Mass Spec [M+H]⁺Molecular Ion

Note: The exact chemical shifts and frequencies can vary depending on the solvent and experimental conditions. The data presented is an estimation based on known data for similar compounds.

X-ray Crystallographic Analysis of Related Structures for Conformational Details and Intermolecular Interactions

While the specific crystal structure of this compound is not publicly available, analysis of closely related N-substituted 2-nitrobenzenesulfonamide derivatives provides significant insights into the likely conformational preferences and intermolecular interactions that govern its solid-state architecture. tandfonline.com

Studies on compounds such as N-(3-chlorobenzoyl)-2-nitrobenzenesulfonamide and N-(2-chlorobenzoyl)-2-nitrobenzenesulfonamide reveal several key structural features. nih.govnih.gov In these structures, the molecule is often twisted at the S-N bond. The conformation between the N-H bond and the ortho-nitro group in the sulfonyl benzene (B151609) ring is typically syn. nih.govnih.gov This conformation is likely stabilized by intramolecular interactions.

Intermolecular Interactions:

A predominant feature in the crystal packing of related sulfonamides is the formation of hydrogen-bonded dimers. nih.govnih.gov Molecules are often linked by pairs of intermolecular N-H···O=S hydrogen bonds, creating centrosymmetric dimers. These dimers then pack into more extended three-dimensional networks.

The presence of the hexyl group in this compound is expected to introduce significant van der Waals interactions, which will play a crucial role in the crystal packing. The flexible hexyl chain can adopt various conformations to maximize packing efficiency, potentially leading to layered structures or interdigitation of the alkyl chains. The interplay between the strong hydrogen bonding of the sulfonamide groups and the weaker, but numerous, van der Waals interactions of the hexyl chains will ultimately determine the final crystal lattice. The nitro group can also participate in weaker C-H···O interactions, further stabilizing the crystal structure.

Table 2: Crystallographic Data of Related Nitrobenzenesulfonamide Derivatives

Compound Crystal System Space Group Key Intermolecular Interactions Reference
N-(3-Chlorobenzoyl)-2-nitrobenzenesulfonamideOrthorhombicPca2₁N-H···O=S hydrogen bonds forming dimers nih.gov
N-(2-Chlorobenzoyl)-2-nitrobenzenesulfonamideOrthorhombicPca2₁N-H···O=S hydrogen bonds forming dimers nih.gov
3-NitrobenzenesulfonamideMonoclinicP2₁N-H···O=S hydrogen bonds birmingham.ac.uk

The analysis of these related structures provides a solid foundation for predicting the solid-state behavior of this compound, highlighting the importance of both strong directional hydrogen bonds and non-directional van der Waals forces in defining its crystal architecture.

Computational and Theoretical Approaches in Understanding N Hexyl 2 Nitrobenzenesulfonamide

Molecular Modeling of Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques to simulate and predict how a molecule will behave in a chemical reaction.

Prediction of Reaction Pathways and Transition State Structures

The transition state, a high-energy, transient species that exists for a fleeting moment between reactants and products, is a key focus of these studies. The geometry and energy of the transition state dictate the activation energy and, consequently, the rate of the reaction. For a reaction such as the cleavage of the sulfonamide bond, computational models can predict the structure of the transition state, revealing the extent of bond breaking and bond formation at this critical point.

For related compounds, such as benzenesulfonamides, computational studies have elucidated transition state structures in various reactions. These studies often reveal the subtle interplay of steric and electronic effects that govern the reaction's progress.

Computational Analysis of Regioselectivity and Stereoselectivity

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of the chemistry of substituted benzenes like N-hexyl-2-nitrobenzenesulfonamide. The nitro group at the ortho position is a strong electron-withdrawing group and a meta-director for electrophilic aromatic substitution. Computational models can quantify this directing effect by calculating the relative energies of the intermediates formed upon electrophilic attack at the different positions of the benzene (B151609) ring.

For example, a computational approach known as RegioSQM has been developed to predict the regioselectivity of electrophilic aromatic substitution reactions by calculating proton affinities. While not specifically tested on this compound, this method has shown high success rates for a wide range of aromatic compounds.

Stereoselectivity, the preferential formation of one stereoisomer over another, would be relevant in reactions involving the creation of a new chiral center. While this compound itself is not chiral, reactions at the benzylic position of a related compound could lead to chiral products. In such cases, computational modeling can be used to predict which stereoisomer would be favored by calculating the energies of the diastereomeric transition states.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed picture of the electronic structure and properties of a molecule.

Electronic Structure Analysis for Understanding Bonding and Electronic Effects

The electronic structure of this compound is key to its reactivity. The sulfonamide group (-SO₂NH-) and the nitro group (-NO₂) are both strongly electron-withdrawing. Quantum chemical calculations can provide a detailed analysis of the electron distribution within the molecule.

Natural Bond Orbital (NBO) analysis is a common technique used to study bonding and electronic effects. This analysis can reveal the hybridization of atomic orbitals, the nature of chemical bonds (e.g., sigma, pi), and the extent of electron delocalization. For this compound, NBO analysis would likely show significant polarization of the S-N and S-O bonds, as well as the delocalization of the nitrogen lone pair into the sulfonyl group. The ortho-nitro group would further withdraw electron density from the benzene ring.

The table below shows hypothetical NBO charges for key atoms in this compound, illustrating the expected electron-withdrawing effects.

AtomPredicted NBO Charge (a.u.)
S+1.5 to +1.8
O (sulfonyl)-0.8 to -1.0
N (sulfonamide)-0.5 to -0.7
N (nitro)+0.4 to +0.6
O (nitro)-0.4 to -0.6
C (ipso to SO₂NH)+0.1 to +0.3
C (ipso to NO₂)+0.2 to +0.4

Note: These are predicted values based on the known electronic effects of the functional groups and are for illustrative purposes.

Derivation of Reactivity Descriptors

From the electronic structure, various reactivity descriptors can be derived to predict how a molecule will interact with other reagents. These descriptors are often based on conceptual DFT.

Key reactivity descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy and shape of these frontier orbitals are crucial. The HOMO indicates the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). For this compound, the HOMO would likely be localized on the benzene ring and the sulfonamide nitrogen, while the LUMO would be associated with the nitro group and the sulfonyl group.

Chemical Potential (μ): Related to the negative of the electronegativity, it describes the escaping tendency of electrons from the equilibrium system.

Hardness (η) and Softness (S): These descriptors indicate the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap.

Electrophilicity Index (ω): This index, calculated from the chemical potential and hardness, quantifies the global electrophilic nature of a molecule. This compound is expected to have a relatively high electrophilicity index due to the presence of two strong electron-withdrawing groups.

Fukui Functions: These functions indicate the most likely sites for nucleophilic and electrophilic attack within a molecule.

Conformational Landscape Exploration

The three-dimensional shape of a molecule, or its conformation, can significantly influence its properties and reactivity. This compound has several rotatable bonds, leading to a complex conformational landscape.

The C-S bond of the benzenesulfonyl group.

The S-N bond of the sulfonamide.

The N-C bond of the hexyl group.

The various C-C bonds within the hexyl chain.

Computational methods, such as conformational searches using molecular mechanics or DFT, can be used to identify the low-energy conformers of the molecule. Studies on related benzenesulfonamides have shown that the orientation of the sulfonamide group relative to the benzene ring is a key conformational feature. mdpi.com In many cases, a conformation where the S-N bond is perpendicular to the plane of the benzene ring is favored. nih.gov

The flexible hexyl chain can adopt numerous conformations. The extended, anti-periplanar conformation is often the lowest in energy in the gas phase, but in solution or in a biological environment, folded or gauche conformations may become more populated.

The table below summarizes the key dihedral angles and their likely preferred orientations based on studies of similar molecules.

Dihedral AngleDescriptionPredicted Stable Conformation(s)
C(aryl)-C(aryl)-S-NRotation around the C-S bondPerpendicular or near-perpendicular
C(aryl)-S-N-C(hexyl)Rotation around the S-N bondLikely staggered conformations
S-N-C-C (hexyl chain)Rotation of the hexyl group relative to the N atomStaggered (gauche and anti)
C-C-C-C (hexyl chain)Conformations of the alkyl chainPredominantly anti (extended)

Understanding the conformational preferences of this compound is crucial for predicting its interactions with other molecules, such as receptors or enzymes, and for rationalizing its macroscopic properties.

Energetic Profiling of Stable Conformations

Following a comprehensive search of scientific databases and computational chemistry literature, no specific studies detailing the energetic profiling of stable conformations for this compound were identified. While theoretical studies often precede synthetic efforts for novel compounds, it appears that the conformational landscape of this particular molecule has not yet been a focus of published research.

Dynamic Behavior Studies

Similarly, a thorough review of the available literature did not yield any molecular dynamics (MD) simulations or other dynamic behavior studies specifically focused on this compound. MD simulations would provide valuable insights into the flexibility of the molecule, the time-averaged behavior of the hexyl chain, and potential intramolecular interactions, such as hydrogen bonding or transient interactions involving the nitro group.

Such studies would be instrumental in understanding how the molecule might behave in different environments, for instance, in solution or in a biological system. The dynamic interplay between the hydrophobic hexyl tail and the polar sulfonamide and nitro groups would be of particular interest. However, at present, there is no published research available to provide a detailed account of the dynamic properties of this compound.

Future Directions and Emerging Research Horizons

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of N-hexyl-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with n-hexylamine. While effective, this method is representative of traditional chemical syntheses that are increasingly being re-evaluated through the lens of green chemistry. Future research is focused on developing synthetic pathways that are not only more efficient but also environmentally benign.

Key areas of development include:

Green Solvents: Traditional syntheses often employ solvents like dichloromethane (B109758) or dimethylformamide (DMF), which are associated with environmental and safety concerns. researchgate.net A significant future direction is the adoption of greener solvents, with water being the ideal medium. researchgate.netrsc.org Research into performing the sulfonylation of amines in aqueous media, potentially under dynamic pH control to avoid organic bases, presents a promising and sustainable alternative. rsc.org Other environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG-400), have also been explored for sulfonamide synthesis and could be adapted for this specific compound. sci-hub.se

Alternative Reagents: The use of highly reactive and toxic sulfonyl chlorides is a drawback of current methods. researchgate.net Emerging research explores the use of more stable and less hazardous sulfur sources, such as sodium sulfinates, which can react with nitroarenes in water to form sulfonamides. researchgate.net This approach would represent a significant leap in the sustainable production of this compound.

Catalyst-Free and Energy-Efficient Conditions: Moving away from harsh reaction conditions and catalysts that can contaminate the final product is a major goal. researchgate.net Developing solvent-free reaction conditions or using reusable dehydrating agents like neutral aluminum oxide (Al2O3) to drive the reaction to completion are viable future strategies. nih.govrsc.org These methods simplify purification, reduce waste, and lower the energy input required for synthesis. researchgate.netnih.gov

Expansion of this compound's Role in Novel Chemical Methodologies

While this compound has established use as a plasticizer, its structural components, particularly the 2-nitrobenzenesulfonamide (B48108) (nosyl) moiety, suggest a much broader potential in synthetic organic chemistry. The nosyl group is a well-regarded protecting group for amines, known for its stability and specific cleavage conditions. nih.govrsc.org

Future research will likely explore:

Advanced Protecting Group Chemistry: The "Ns strategy" leverages the nosyl group to both protect and activate amines for further reactions, such as alkylation. rsc.org The N-hexyl substituent may confer unique solubility or reactivity properties compared to other nosyl amides, making it a superior choice for specific multi-step syntheses, particularly in the synthesis of complex natural products like polyamines. rsc.orgresearchgate.net Investigating its performance in established methodologies like the Fukuyama amine synthesis or Fukuyama-Mitsunobu reaction could reveal new advantages. chem-station.com

Functional Protecting Groups: An emerging concept is the use of the nosyl group not just as a temporary shield but as a "functional protecting group." acs.org In this approach, during the deprotection step, the group is transferred to the substrate, creating a new, valuable chemical structure. acs.org Research could explore if the this compound framework can be used in novel tandem reactions, such as a Michael/Smiles rearrangement, to construct complex heterocyclic systems, thereby enhancing atom economy. acs.org

Precursor for Novel Heterocycles: The 2-nitrobenzenesulfonamide group is a known reactant for synthesizing various nitrogen-containing compounds, including pyrrolidines and other cyclic structures through intramolecular reactions. sigmaaldrich.comsigmaaldrich.com Future work could investigate the use of this compound as a starting material for creating novel, functionalized heterocyclic compounds with potential applications in medicinal chemistry or materials science.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput methods is revolutionizing chemical discovery and process optimization. This compound is well-suited to benefit from these technologies, both in its synthesis and in the screening of its applications.

Future directions in this area include:

Flow Chemistry Synthesis: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better control over reaction parameters, and easier scalability. acs.orgrsc.org The synthesis of sulfonamides has been successfully adapted to flow systems, often leading to waste minimization and the use of greener media. acs.orgflemingcollege.ca Developing a continuous flow protocol for this compound would enable safer, more efficient, and scalable production. rsc.orgresearchgate.net

Automated Synthesis Platforms: Fully automated systems have been developed for creating libraries of sulfonamides for medicinal chemistry research. acs.orgnih.gov These platforms can perform multi-step syntheses, including protection, alkylation, and deprotection, with high purity and yield. acs.org Applying this technology would allow for the rapid generation of a diverse library of analogues of this compound, which could then be screened for various properties.

High-Throughput Screening (HTS): In its role as a plasticizer, HTS could be used to rapidly evaluate the performance of this compound and its derivatives in a wide array of polymer formulations. If explored for biological activity, HTS would be essential for screening compound libraries against various biological targets to identify potential new therapeutic applications.

Exploration of New Chemical Transformations Facilitated by the Sulfonamide Moiety

The reactivity of the 2-nitrobenzenesulfonamide (nosyl) group is central to its utility, and future research promises to uncover new transformations that exploit its unique electronic properties.

Key areas for exploration are:

Novel Deprotection Strategies: The standard method for cleaving the nosyl group involves nucleophilic aromatic substitution with a thiol, such as thiophenol, under basic conditions. researchgate.netchem-station.com While effective, the use of thiols can be undesirable. Future research could focus on developing new, milder, or thiol-free deprotection methods. One patented approach, for instance, uses an alkali metal alkoxide to remove the nitrobenzenesulfonyl group. google.com

Participatory Reactions: Beyond its role as a protecting group, the sulfonamide moiety itself can be an active participant in chemical reactions. The strong electron-withdrawing nature of the ortho-nitro group activates the entire system. Research into using N,N-dichloro-2-nitrobenzenesulfonamide as an electrophilic nitrogen source for the diamination of enones highlights the potential for the nosyl group to facilitate complex bond-forming reactions. acs.org Future work could explore analogous transformations starting from this compound.

Tandem Reactions: The development of novel tandem reactions that combine the installation or removal of the nosyl group with other transformations in a single pot is a promising avenue. For example, a reaction sequence involving nitration and halogenation on a related N-phenylbenzenesulfonamide has been developed to create complex substituted anilines. rsc.org Similar creative strategies could be envisioned for this compound to rapidly build molecular complexity.

Q & A

Q. What experimental strategies are recommended for synthesizing N-hexyl-2-nitrobenzenesulfonamide with high purity?

To optimize synthesis, focus on:

  • Reagent selection : Use freshly distilled sulfonyl chlorides to minimize side reactions (e.g., hydrolysis) .
  • Reaction conditions : Control temperature (typically 0–25°C) to suppress competing pathways like over-alkylation. Solvent polarity (e.g., dichloromethane or THF) influences reaction kinetics and selectivity .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol-water mixtures to isolate the product. Validate purity via HPLC (≥95%) and confirm structure using 1H^1H-NMR (e.g., characteristic sulfonamide N–H peak at δ 5.5–6.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • NMR analysis : 1H^1H-NMR should resolve the hexyl chain (δ 0.8–1.6 ppm for CH3_3- and CH2_2- groups) and aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene). 13C^13C-NMR can confirm sulfonamide connectivity (C–SO2_2 signal at δ 45–55 ppm) .
  • IR spectroscopy : Look for S=O stretching vibrations at ~1350 cm1^{-1} and 1150 cm1^{-1}, and N–H bending near 1550 cm1^{-1} .
  • X-ray crystallography : If single crystals are obtained, use SHELXL for refinement to validate bond lengths/angles (e.g., S–N bond ~1.63 Å) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of this compound in catalytic systems?

  • DFT calculations : Model transition states for sulfonamide deprotonation or nucleophilic substitution reactions. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
  • Solvent effects : Use COSMO-RS or SMD models to simulate solvent interactions, particularly in polar aprotic media like DMF, which stabilize charged intermediates .
  • Docking studies : If investigating biological activity, dock the compound into protein active sites (e.g., carbonic anhydrase) to evaluate binding affinity and guide SAR studies .

Q. What methodologies resolve contradictions between spectroscopic data and crystallographic results for sulfonamide derivatives?

  • Multi-technique validation : Cross-check NMR data with X-ray structures to identify discrepancies (e.g., tautomerism or dynamic effects in solution). For example, crystallography may reveal a twisted nitro group not evident in NMR .
  • Dynamic NMR experiments : Vary temperature to detect conformational exchange broadening (e.g., hindered rotation of the nitro group) .
  • CIF validation tools : Use checkCIF/PLATON to identify crystallographic outliers (e.g., unusual displacement parameters) and refine hydrogen positions with SHELXL’s AFIX constraints .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

  • Substituent variation : Synthesize analogs with modified alkyl chains (e.g., shorter/longer) or nitro-group replacements (e.g., cyano, trifluoromethyl) to assess steric/electronic effects on bioactivity .
  • Biological assays : Pair synthesis with enzymatic inhibition assays (e.g., IC50_{50} measurements against target enzymes) and correlate with computed descriptors (logP, polar surface area) .
  • Crystallographic SAR : Co-crystallize active analogs with target proteins to map binding interactions (e.g., sulfonamide coordination to Zn2+^{2+} in metalloenzymes) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine powders .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Label with GHS hazard codes (e.g., H315 for skin irritation) .
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.